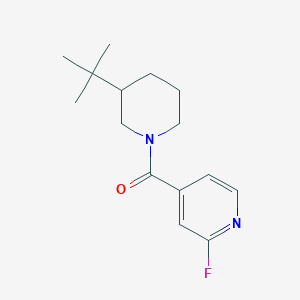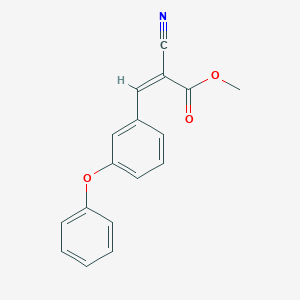
4-acetil-N-(1-(tiofeno-2-il)ciclopentil)bencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a chemical compound with the molecular formula C17H19NO3S2 and a molecular weight of 349.46 g/mol.
Aplicaciones Científicas De Investigación
4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties .
Mode of Action
It is known that the compound’s interaction with its targets can lead to various physiological changes .
Biochemical Pathways
Compounds containing a thiophene nucleus have been reported to have diverse applications in medicinal chemistry and material science .
Result of Action
Compounds containing a thiophene nucleus have been reported to have a wide range of therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl intermediate is synthesized by reacting cyclopentanone with thiophene-2-carboxaldehyde in the presence of a suitable catalyst.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Sulfonamide Formation: Finally, the acetylated intermediate is reacted with benzenesulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted sulfonamide derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide: Unique due to its specific structure and functional groups.
N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide: Lacks the acetyl group, resulting in different chemical properties.
4-acetyl-N-(cyclopentyl)benzenesulfonamide: Lacks the thiophene ring, affecting its biological activity.
Uniqueness
4-acetyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is unique due to the presence of both the acetyl group and the thiophene ring, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-acetyl-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-13(19)14-6-8-15(9-7-14)23(20,21)18-17(10-2-3-11-17)16-5-4-12-22-16/h4-9,12,18H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIFWQZGDPKPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2424304.png)




![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2424313.png)
![N-(4-acetylphenyl)-2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2424315.png)


![2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424319.png)
![N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2424320.png)
![7-Chloro-1-(2-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2424321.png)
